molecular formula C22H23N3O4 B3012179 2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251691-10-7

2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B3012179
CAS RN: 1251691-10-7
M. Wt: 393.443
InChI Key: AJSGMQCTSALLNW-UHFFFAOYSA-N
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Description

The compound “2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains a naphthyridinone core, which is a type of heterocyclic compound . This core is substituted with a methoxy group at the 8-position and an acetamide group at the 2-position. The acetamide group is further substituted with a 4-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The naphthyridinone core is a bicyclic system containing two pyridine rings . The presence of the methoxy and acetamide groups will also influence the overall structure of the molecule.

Scientific Research Applications

Anticancer Activity

Naphthyridine derivatives, including compounds structurally related to the one mentioned, have been studied for their anticancer properties. For example, a novel naphthyridine derivative demonstrated significant anticancer activity against the human malignant melanoma cell line A375, inducing necroptosis at low concentrations and apoptosis at high concentrations. This indicates potential use in melanoma treatment (Kong et al., 2018).

Drug Discovery and Development

Research on dibenzo[b,h][1,6]naphthyridine carboxamides has led to the synthesis and characterization of novel compounds with significant anticancer activity, specifically against lung cancer. This work underscores the dibenzo[b,h][1,6]naphthyridine scaffold's value in drug discovery and development, particularly as inhibitors of the 3-phosphoinositide-dependent kinase-1 (PDK1) (Vennila et al., 2020).

Molecular Synthesis and Reactivity

Studies have explored the synthetic pathways and reactivity of aminonaphthyridinones derivatives, revealing novel heterocyclic systems and demonstrating the compounds' reactivity, which could be beneficial for creating new materials or drugs (Deady & Devine, 2006).

Antimicrobial Properties

Alkoxyphthalimide derivatives of naphthyridine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds' structure-activity relationship helps in developing new antimicrobial agents (Bhambi et al., 2009).

properties

IUPAC Name

2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-15-5-3-14(4-6-15)23-21(26)13-25-10-9-20-18(12-25)22(27)17-11-16(29-2)7-8-19(17)24-20/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSGMQCTSALLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide

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